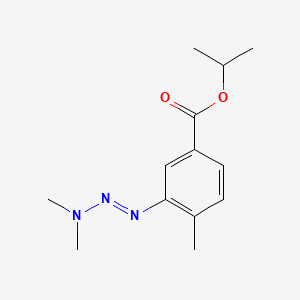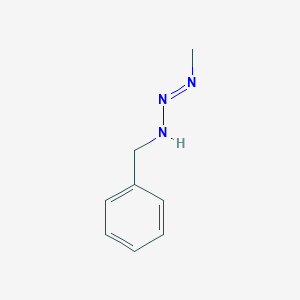
1-Triazene, 1-methyl-3-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Triazene, 1-methyl-3-(phenylmethyl)- is an organic compound belonging to the triazene family. Triazenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their diverse applications in organic synthesis and medicinal chemistry. The compound’s molecular formula is C9H11N3, and it is often utilized in various chemical reactions due to its unique structure and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Triazene, 1-methyl-3-(phenylmethyl)- typically involves the reaction of benzylamine with nitrous acid, followed by methylation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production efficiently .
Analyse Chemischer Reaktionen
1-Triazene, 1-methyl-3-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically yield amines.
Substitution: Nucleophilic substitution reactions are common, where the triazene group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Wissenschaftliche Forschungsanwendungen
1-Triazene, 1-methyl-3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Triazene, 1-methyl-3-(phenylmethyl)- involves its interaction with molecular targets through the formation of reactive intermediates. These intermediates can modify biological macromolecules, leading to various biological effects. The compound’s reactivity is primarily due to the presence of the triazene group, which can undergo cleavage to generate reactive species that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
1-Triazene, 1-methyl-3-(phenylmethyl)- can be compared with other triazene compounds such as:
- 1-Phenyl-3,3-dimethyltriazene
- 3-Methyl-1-(p-tolyl)triazene
- Triazane These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. The uniqueness of 1-Triazene, 1-methyl-3-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
74649-49-3 |
|---|---|
Molekularformel |
C8H11N3 |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
N-(methyldiazenyl)-1-phenylmethanamine |
InChI |
InChI=1S/C8H11N3/c1-9-11-10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,9,10) |
InChI-Schlüssel |
VKFSVJJOSNEGAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN=NNCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
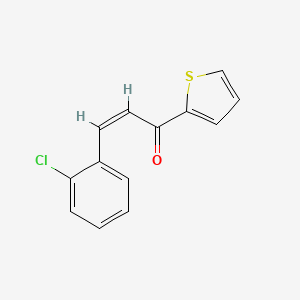
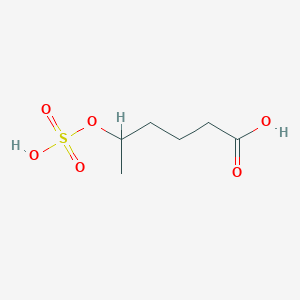
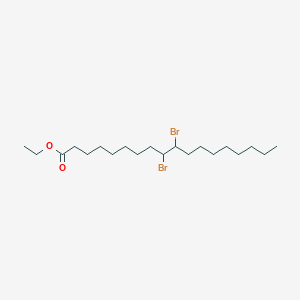
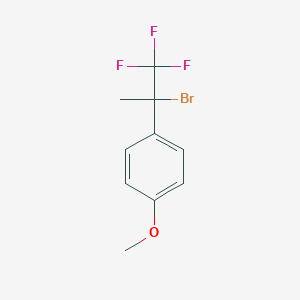
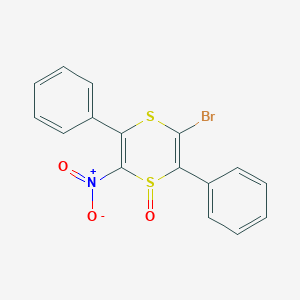
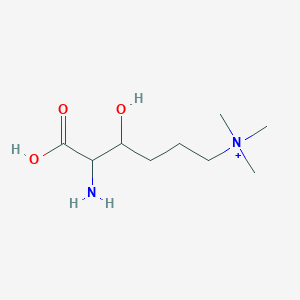

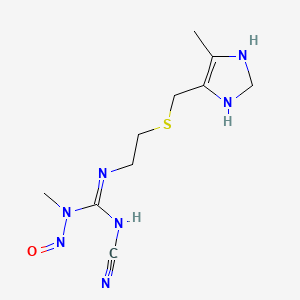

![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)

